N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]quinoxaline derivatives, have been studied for their photoluminescent and electroluminescent properties . These compounds interact with electron-donating groups, suggesting that the target of action could be related to electron transfer processes .
Mode of Action
The mode of action of this compound is likely related to its interaction with electron-donating groups . This interaction results in the emission of light at specific wavelengths, indicating a potential role in photoluminescence and electroluminescence .
Biochemical Pathways
Given its potential role in photoluminescence and electroluminescence, it may influence pathways related to light emission and energy transfer . The downstream effects of these pathways could include changes in light emission properties, which could be utilized in various applications, such as the development of highly efficient electroluminescent devices .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may influence light emission properties at the molecular level . This could result in changes in the color and intensity of emitted light, potentially making it useful in the development of electroluminescent devices .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)14-27-23-19(13-17-6-4-5-7-20(17)24-23)22(26-27)25-21(28)12-16-8-10-18(29-3)11-9-16/h4-11,13,15H,12,14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBKQLFRLENGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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